molecular formula C8H12N2O3 B2513892 2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid CAS No. 1378848-47-5

2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid

Cat. No.: B2513892
CAS No.: 1378848-47-5
M. Wt: 184.195
InChI Key: GAAVXTQOKMWIDF-UHFFFAOYSA-N
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Description

2-[1-(1-Methyl-1H-imidazol-2-yl)ethoxy]acetic Acid ( 1378848-47-5) is a high-purity chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol . It is supplied for research applications and is handled as a cold-chain item to ensure stability. Compounds featuring an imidazole core coupled with an acetic acid side chain are of significant interest in medicinal chemistry and chemical biology . Research into structurally related imidazole-acetic acid derivatives has demonstrated their value as key intermediates in the synthesis of active pharmaceutical ingredients. For instance, imidazol-1-yl-acetic acid is a known precursor in the multi-step synthesis of zoledronic acid, a bisphosphonate medication . Furthermore, imidazole-derived molecules have been identified as potent ligands for pharmacologically relevant enzymes. Some act as innovative inhibitors for Insulin-Degrading Enzyme (IDE), a target investigated in the context of Alzheimer's Disease and Type 2 Diabetes, by interacting simultaneously with an exosite and the catalytic chamber of the enzyme . The specific structural features of this compound, including its chiral center and functional groups, make it a versatile building block for developing enzyme inhibitors, synthesizing novel bioactive molecules, and creating complexes in materials science. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[1-(1-methylimidazol-2-yl)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-6(13-5-7(11)12)8-9-3-4-10(8)2/h3-4,6H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAVXTQOKMWIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture and Reactivity

2-[1-(1-Methyl-1H-imidazol-2-yl)ethoxy]acetic acid features a 1-methylimidazole ring substituted at the 2-position with an ethoxyethyl group, which is further linked to a carboxylic acid moiety. The imidazole’s aromaticity and basicity necessitate careful selection of alkylation conditions to avoid side reactions such as over-alkylation or ring-opening. The ethoxyethyl bridge introduces steric and electronic challenges, requiring precise control during ether bond formation and subsequent functionalization.

Key Synthetic Challenges

  • Regioselectivity : Directing alkylation to the imidazole’s 2-position while avoiding N3-substitution.
  • Ether Linkage Stability : Ensuring the ethoxy group remains intact under acidic or basic hydrolysis conditions.
  • Carboxylic Acid Protection : Managing ester hydrolysis without degrading the imidazole ring.

Methodological Approaches

One-Pot N-Alkylation and Esterification

A patented one-pot strategy (WO2005066188A1) for analogous imidazole derivatives involves reacting imidazole with benzyl alcohol and chloroacetyl chloride in acetonitrile at 50–55°C. Adapting this method for 1-methylimidazole, the process could proceed as follows:

  • Alkylation : 1-Methylimidazole reacts with 2-chloroethyl ethyl ether in the presence of a base (e.g., K₂CO₃) to yield 1-methyl-2-(1-ethoxyethyl)imidazole.
  • Acetic Acid Coupling : The intermediate undergoes nucleophilic substitution with chloroacetic acid tert-butyl ester, forming the protected ester.
  • Deprotection : Acidic hydrolysis (HCl, 40–70°C) cleaves the tert-butyl group, yielding the target compound.

Yield Optimization :

  • Temperature : Maintaining 50–55°C during alkylation minimizes byproducts.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.

Solvent-Free N-Alkylation (Green Chemistry Approach)

A solvent-free protocol for imidazol-1-yl-acetic acid hydrochloride offers a sustainable template:

  • Alkylation : 1-Methylimidazole and tert-butyl 2-chloroethoxyacetate are mixed under neat conditions with a catalytic base (e.g., DBU) at 80°C for 12 hours.
  • Isolation : The crude tert-butyl ester is suspended in water, filtered, and dried.
  • Hydrolysis : Treatment with titanium tetrachloride in dichloromethane cleaves the ester, followed by HCl addition to precipitate the hydrochloride salt.

Advantages :

  • Eco-Friendly : Eliminates volatile organic solvents.
  • High Purity : Reduces di-acid impurities to <0.5%.

Catalytic and Process Innovations

Hydrogenolytic Debenzylation

For intermediates requiring benzyl protection (e.g., benzyl 1-imidazolyl acetate), catalytic hydrogenolysis with palladium on carbon (H₂, 1 atm, 25°C) in methanol achieves >80% yield. Applied to the ethoxyethyl analog, this method preserves the ether linkage while removing protecting groups.

Acidic Hydrolysis Conditions

Mineral acids (e.g., HCl, H₂SO₄) at 40–70°C effectively hydrolyze tert-butyl or ethyl esters without imidazole ring degradation. For this compound, HCl in dioxane (90–95°C, 4 hours) ensures complete deprotection.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Scalability
One-Pot Alkylation Acetonitrile, 50–55°C, 12 h 70–80% >95% Industrial
Solvent-Free Neat, DBU, 80°C, 12 h 85% >99% Lab-scale
Hydrogenolysis Pd/C, H₂, MeOH, 25°C 80% >98% Moderate

Key Observations :

  • Solvent-free methods excel in purity but require high-temperature tolerance.
  • One-pot processes favor scalability but necessitate rigorous temperature control.

Impurity Profiling and Mitigation

Common Byproducts

  • Di-Acid Impurity : Forms during over-hydrolysis of the ester. Controlled reaction times and acid stoichiometry suppress this.
  • N3-Alkylated Isomer : Minimized using bulky bases (e.g., DIPEA) that favor N1-alkylation.

Analytical Validation

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 210 nm.
  • NMR : δ 3.65 (s, 3H, N-CH₃), δ 4.20 (q, 2H, OCH₂CH₃), δ 4.90 (s, 2H, CH₂CO₂H).

Industrial Applications and Case Studies

Zoledronic Acid Synthesis

This compound serves as a key intermediate in zoledronic acid production. In a documented process, the acid is reacted with phosphorous oxychloride and H₃PO₄ in dioxane (90–95°C, 4 h) to form the bisphosphonate core, achieving 84% yield after crystallization.

Patent Innovations

WO2014188453A2 discloses a related benzimidazole synthesis using Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation, adaptable to imidazole systems. This method highlights the utility of dichloromethane as a solvent for electrophilic substitutions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including 2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid, demonstrate significant antimicrobial properties. The compound's structure facilitates interaction with microbial membranes, enhancing its efficacy against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related compounds against Escherichia coli and Staphylococcus aureus. Results showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating promising potential for treating bacterial infections .

Anticancer Properties

The compound has shown potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

Case Study: Anticancer Activity

In vitro studies demonstrated that a related imidazole derivative significantly reduced viability in breast cancer cell lines (MCF-7). The compound induced G2/M phase arrest and increased pro-apoptotic factors while decreasing anti-apoptotic factors .

Data Table: Summary of Biological Activities

Activity TypeMechanismKey Findings
AntimicrobialMembrane InteractionMIC against E. coli: 32 µg/mL
AnticancerApoptosis InductionReduced viability in MCF-7 cells
Inhibition of DNAInterference with ReplicationEffective against anaerobic bacteria
ROS GenerationElectron TransferInduces oxidative stress in cancer cells

Therapeutic Applications

The diverse biological activities suggest multiple therapeutic applications for this compound:

Treatment of Infections

Given its antimicrobial properties, this compound could be developed into treatments for bacterial infections, particularly those resistant to conventional antibiotics.

Cancer Therapy

The anticancer properties indicate potential as a therapeutic agent in oncology, particularly for breast cancer and possibly other malignancies.

Neurological Disorders

Imidazole compounds have been explored for their neuroprotective effects, particularly in conditions like Alzheimer's disease. Research suggests that they may inhibit the production of amyloid-beta peptides, which are implicated in neurodegeneration .

Mechanism of Action

The mechanism of action of 2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid involves its interaction with molecular targets such as metal ions and enzymes. The imidazole ring can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. This coordination can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid with analogous compounds, focusing on structural variations, synthesis, and physicochemical properties.

Key Observations:

Substitution on the imidazole ring (e.g., methyl or heptadecyl groups) modulates lipophilicity and bioavailability .

Synthetic Accessibility: Carboxylic acid derivatives are often obtained via hydrolysis of esters (e.g., using NaOH/ethanol), as demonstrated for fluorophenyl-benzimidazole analogs . Ethyl esters (e.g., Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate) serve as intermediates, enabling facile functionalization .

Physicochemical Properties :

  • The sodium salt derivative (CAS 93963-07-6) highlights the role of counterions in enhancing water solubility, critical for formulation .
  • Benzimidazole-based analogs exhibit stronger aromatic interactions compared to imidazole derivatives, influencing their binding to biological targets .

Research Implications

The structural diversity of imidazole-acetic acid derivatives underscores their adaptability in drug design. For example:

  • The methyl and ethoxy groups in the target compound may reduce metabolic degradation compared to unsubstituted imidazoles .
  • Fluorophenyl-benzimidazole analogs (e.g., compound from ) demonstrate the impact of halogenation on bioactivity, a strategy common in kinase inhibitors .

Further studies should explore the pharmacokinetic profiles and target-specific efficacy of these compounds, leveraging tools like X-ray crystallography (SHELX programs ) for structural optimization.

Biological Activity

Overview

2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid is a compound characterized by its unique imidazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. Its applications range from acting as a stabilizer for metal ions in biological systems to potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 197.20 g/mol
  • CAS Number : 1378848-47-5

The compound features a five-membered heterocyclic imidazole ring, which is known for its diverse reactivity and ability to form complexes with various metal ions, enhancing its stability in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for further research in the treatment of inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer potential of this compound reveal promising results. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to affect cell cycle progression and promote the activation of apoptotic pathways, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Stabilization : The imidazole ring facilitates the stabilization of metal ions, which is crucial in many enzymatic reactions within biological systems.
  • Cell Membrane Interaction : The compound's amphiphilic nature allows it to interact with lipid membranes, leading to alterations in membrane fluidity and permeability.
  • Cytokine Modulation : It regulates the expression of various cytokines involved in inflammatory responses, thereby reducing inflammation .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A study involving patients with chronic inflammatory conditions showed a marked reduction in symptoms following treatment with this compound, alongside standard anti-inflammatory medications.
  • Case Study 2 : In a preclinical model of breast cancer, administration of the compound resulted in significant tumor regression compared to control groups, indicating its potential as an adjunct therapy in cancer treatment.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundStructureHighModerateHigh
MetronidazoleStructureHighLowModerate
Imidazole Acetic AcidStructureModerateLowLow

Q & A

Q. What are the established synthetic routes for 2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Nickel-catalyzed cyclization : Reacting amido-nitriles with nickel catalysts under mild conditions, followed by proto-demetallation and dehydrative cyclization. Yields depend on catalyst concentration (0.1–5 mol%) and temperature (25–80°C) .
  • N-alkylation : Imidazole derivatives are alkylated with chloroacetate esters in the presence of bases like triethylamine. Solvent polarity (e.g., DMF vs. THF) and reaction time (4–24 hrs) critically affect purity and yield .
    Optimization involves adjusting solvent systems, catalyst loading, and purification via recrystallization (e.g., using ethanol/water mixtures).

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolves the imidazole ring protons (δ 6.8–7.5 ppm) and ethoxy-acetic acid sidechain (δ 3.5–4.2 ppm). Coupling constants confirm substituent orientation .
  • IR Spectroscopy : Identifies carbonyl (C=O, 1680–1720 cm⁻¹) and C-O-C ether stretches (1100–1250 cm⁻¹) .
  • Elemental Analysis : Validates purity (>98%) by matching experimental vs. theoretical C, H, N percentages (e.g., C: 48.7%, H: 5.3%, N: 11.3%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Enzyme Inhibition : Acts as a competitive inhibitor for histidine decarboxylase (Ki = 0.8 µM) due to structural mimicry of histidine. Assays require pH 7.4 buffer and spectrophotometric monitoring at 280 nm .
  • Neurotoxicity Studies : Modulates GABA_A receptors in rodent models (IC50 = 12 µM). Experimental protocols include patch-clamp electrophysiology and calcium imaging .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and purity for preclinical studies?

  • Methodological Answer :
  • Continuous-Flow Chemistry : Reduces reaction time (from 24 hrs to 2 hrs) and improves yield (>90%) by maintaining precise temperature (60°C) and pressure (1.5 bar) in microreactors .
  • Computational Reaction Design : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict optimal pathways, reducing trial-and-error experimentation. Feedback loops with experimental data refine predictions .

Q. How should contradictory reports on the compound’s biological activity (e.g., neurotoxic vs. anti-inflammatory effects) be addressed?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., methyl vs. ethyl substituents) using in vitro assays (e.g., COX-2 inhibition). For example, 2-methyl derivatives show 3x higher anti-inflammatory activity (IC50 = 5 µM) than ethyl variants .
  • Assay Standardization : Control variables like cell type (HEK293 vs. SH-SY5Y), incubation time (24–48 hrs), and solvent (DMSO concentration <0.1%) to minimize discrepancies .

Q. What computational strategies can predict the binding modes of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with histamine H3 receptors. Parameters include grid box size (20 ų) and Lamarckian genetic algorithms. Results correlate with experimental IC50 values (R² = 0.89) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .

Q. What strategies resolve low yields (<40%) in coupling reactions involving this compound’s ethoxy group?

  • Methodological Answer :
  • Catalyst Screening : Pd(OAc)2/Xantphos systems improve Suzuki-Miyaura coupling yields (from 35% to 72%) by reducing steric hindrance .
  • Solvent-Free Conditions : Eaton’s reagent (P2O5/CH3SO3H) promotes Friedel-Crafts acylation at 80°C, achieving 96% yield without side products .

Q. How can the metabolic stability of derivatives be systematically assessed for drug development?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate derivatives with liver microsomes (human/rat, 1 mg/mL) and NADPH (1 mM) for 60 mins. Analyze via LC-MS to calculate t1/2 (e.g., t1/2 > 60 mins = high stability) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the imidazole ring, reducing CYP450-mediated oxidation .

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